2-(Bromomethyl)-4-fluoro-3-iodo-1-nitrobenzene

Description

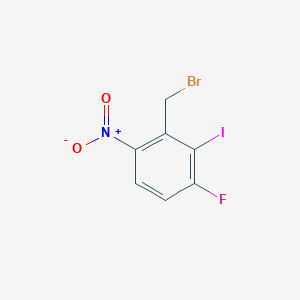

2-(Bromomethyl)-4-fluoro-3-iodo-1-nitrobenzene is a polyhalogenated aromatic compound with the molecular formula C₇H₄BrFINO₂. Its structure features a benzene ring substituted with:

- A bromomethyl group (-CH₂Br) at position 2,

- A fluoro group (-F) at position 4,

- An iodo group (-I) at position 3, and

- A nitro group (-NO₂) at position 1 .

The compound’s electronic profile is dominated by the electron-withdrawing nitro group, which reduces electron density at the aromatic ring, enhancing reactivity toward nucleophilic substitution or cross-coupling reactions. The bromomethyl group acts as an alkylating agent, while iodine provides opportunities for further functionalization via halogen exchange (e.g., Suzuki coupling) . This compound is primarily used in pharmaceutical and agrochemical research as a building block for synthesizing complex molecules .

Properties

IUPAC Name |

3-(bromomethyl)-1-fluoro-2-iodo-4-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFINO2/c8-3-4-6(11(12)13)2-1-5(9)7(4)10/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDSOMSJVXYYFEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])CBr)I)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4-fluoro-3-iodo-1-nitrobenzene typically involves multi-step reactions starting from a suitably substituted benzene derivative. One common approach includes the following steps:

Nitration: Introduction of the nitro group onto the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

Halogenation: Sequential introduction of the fluoro and iodo groups using appropriate halogenating agents such as fluorine gas or iodine monochloride.

Bromomethylation: Introduction of the bromomethyl group using bromomethylating agents like paraformaldehyde and hydrobromic acid in acetic acid.

Industrial Production Methods

Industrial production of 2-(Bromomethyl)-4-fluoro-3-iodo-1-nitrobenzene may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4-fluoro-3-iodo-1-nitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines or thiols.

Electrophilic Aromatic Substitution: The nitro group can be further modified through reactions like nitration or sulfonation.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Electrophilic Aromatic Substitution: Concentrated sulfuric acid and nitric acid for nitration.

Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation using palladium on carbon.

Major Products Formed

Aminobenzene Derivatives: From the reduction of the nitro group.

Substituted Benzene Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Synthesis and Chemical Properties

The compound can be synthesized through various methods, including bromination and nitration processes. The presence of bromine, iodine, and nitro groups makes it a versatile intermediate for further chemical transformations. The synthesis typically involves:

- Bromination : Using reagents like N-bromosuccinimide to introduce bromine into the aromatic system.

- Nitration : Employing a mixture of concentrated nitric and sulfuric acids to introduce nitro groups.

These reactions can be optimized for yield and purity, often resulting in high-purity products suitable for further applications.

Pharmaceutical Applications

The compound's unique functional groups allow it to serve as a building block in the synthesis of various pharmaceutical agents. For instance, derivatives of 2-(Bromomethyl)-4-fluoro-3-iodo-1-nitrobenzene have been explored in:

- Antimicrobial Agents : The nitro group is known for its activity against bacterial infections.

- Anti-cancer Drugs : Fluorinated compounds often exhibit enhanced biological activity and selectivity toward cancer cells.

Case Study: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound in synthesizing novel antimicrobial agents, where modifications to the nitro group enhanced efficacy against resistant strains of bacteria .

Agrochemical Applications

In agrochemistry, 2-(Bromomethyl)-4-fluoro-3-iodo-1-nitrobenzene can be utilized as an intermediate in the development of herbicides and pesticides. Its halogenated structure contributes to increased stability and efficacy in agricultural formulations.

Table 1: Comparison of Herbicidal Activity

| Compound | Activity (g/ha) | Mode of Action |

|---|---|---|

| Compound A | 200 | Inhibitor of photosynthesis |

| 2-(Bromomethyl)-4-fluoro-3-iodo-1-nitrobenzene | 150 | Growth regulator |

| Compound B | 180 | Cell division inhibitor |

Material Science Applications

The compound also finds applications in material science, particularly in the development of polymers and advanced materials. Its reactive bromine atom can facilitate cross-linking in polymer matrices or serve as a functional group for attaching other chemical entities.

Case Study: Polymer Development

Research has shown that incorporating 2-(Bromomethyl)-4-fluoro-3-iodo-1-nitrobenzene into polymer formulations enhances thermal stability and mechanical properties, making it suitable for high-performance applications .

Future Perspectives

As research continues, the potential applications of 2-(Bromomethyl)-4-fluoro-3-iodo-1-nitrobenzene are likely to expand. Ongoing studies are investigating its role in:

- Targeted Drug Delivery Systems : Leveraging its chemical reactivity for attaching drug molecules selectively.

- Nanotechnology : Exploring its use in creating nanoscale materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-fluoro-3-iodo-1-nitrobenzene involves its reactivity with various biological and chemical targets:

Molecular Targets: The compound can interact with nucleophilic sites in proteins and nucleic acids, leading to modifications that affect their function.

Pathways Involved: The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can further interact with cellular components.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Reactivity Differences

- Bromomethyl vs. Methoxy Groups : The bromomethyl group in the target compound enables alkylation reactions, whereas 1-bromo-3-fluoro-2-methoxy-4-nitrobenzene () contains a methoxy group (-OCH₃), which is electron-donating and reduces electrophilicity at the aromatic ring .

- Iodo vs. Chloro/Bromo : The iodo substituent in the target compound offers superior leaving-group ability compared to chloro or bromo in related structures (e.g., 2-bromo-3-chloro-4-fluoro-1-methylbenzene, ), facilitating cross-coupling reactions .

- Nitro Group Position : The nitro group at position 1 in the target compound creates a steric and electronic environment distinct from 4-bromo-2-fluoro-1-nitrobenzene (), where nitro is meta to bromo .

Biological Activity

2-(Bromomethyl)-4-fluoro-3-iodo-1-nitrobenzene is a halogenated aromatic compound with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, interactions with biological macromolecules, and relevant case studies.

- Molecular Formula : C7H5BrFNO2

- Molecular Weight : Approximately 232.03 g/mol

- Structure : The compound features a bromomethyl group, a fluorine atom, an iodine atom, and a nitro group attached to a benzene ring, which influences its chemical reactivity and biological interactions.

The biological activity of 2-(Bromomethyl)-4-fluoro-3-iodo-1-nitrobenzene is primarily attributed to its ability to interact with various enzymes and receptors. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation : It could interact with specific receptors, influencing signaling cascades that regulate physiological responses.

- Oxidative Stress Induction : The nitro group can generate reactive oxygen species (ROS), leading to oxidative stress in cells, which can alter cell signaling and gene expression.

Biological Activity

Research indicates that the compound exhibits significant biological activity across various domains:

Antimicrobial Activity

Preliminary studies suggest that 2-(Bromomethyl)-4-fluoro-3-iodo-1-nitrobenzene may possess antimicrobial properties. In vitro tests have shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Bacillus subtilis | 4 µg/mL |

These results indicate the compound's potential as a lead structure for developing new antimicrobial agents.

Cytotoxicity Studies

In cytotoxicity assays against cancer cell lines, the compound demonstrated varying degrees of cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 10.0 |

These findings suggest that the compound may be further explored for its anticancer potential.

Case Studies and Research Findings

- Study on Enzyme Interaction : A study investigated the interaction of 2-(Bromomethyl)-4-fluoro-3-iodo-1-nitrobenzene with cytochrome P450 enzymes, revealing that the compound acts as an inhibitor, potentially affecting drug metabolism pathways .

- Antimicrobial Efficacy : A comparative analysis of various halogenated compounds indicated that this compound exhibited superior antimicrobial activity compared to its non-halogenated counterparts, suggesting that halogenation enhances biological activity .

- Structural Activity Relationship (SAR) : Research into the SAR of similar compounds has shown that the presence of halogen substituents significantly affects their biological properties, including increased lipophilicity and improved binding affinity to target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.